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molecular formula C15H14O B1314917 1-Benzyloxy-3-vinylbenzene CAS No. 173098-21-0

1-Benzyloxy-3-vinylbenzene

Cat. No. B1314917
M. Wt: 210.27 g/mol
InChI Key: JMICBPQOGKQNSA-UHFFFAOYSA-N
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Patent
US06057357

Procedure details

To a solution of methyltriphenylphosphonium bromide (51 g, 143 mmol) in tetrahydrofuran (500 mL) under argon at -20° C. was added butyllithium (56 mL, 140 mmol) over 20 minutes. The reaction was stirred for 10 minutes, then 3-benzyloxybenzaldehyde (29 g, 137 mmol) in tetrahydrofuran (60 mL) was added over 15 minutes. The reaction was stirred for 6.5 hours and left to stand overnight. The solvent was decanted off and the residue dissolved in dichloromethane (100 mL) and extracted with a heptane/diethyl ether mixture (9:1) until all the product was removed. The combined organics were filtered through silica and the solvent removed in vacuo to give the product as a clear oil, 122 mmol, 89%.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]([O:13][C:14]1[CH:15]=C(C=[CH:20][CH:21]=1)C=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH:3]([C:2]1[CH:1]=[CH:20][CH:21]=[C:14]([O:13][CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:15]=1)=[CH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
51 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 6.5 hours
Duration
6.5 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with a heptane/diethyl ether mixture (9:1) until all the product
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
The combined organics were filtered through silica
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=C)C1=CC(=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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